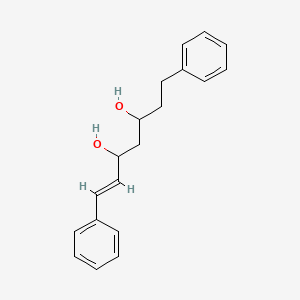![molecular formula C10H10FNO2 B15127840 N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H10FNO2 It is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as RNA polymerase I. By inhibiting this enzyme, the compound can disrupt the synthesis of ribosomal RNA, leading to potential therapeutic effects in diseases where RNA polymerase I activity is dysregulated.
Comparación Con Compuestos Similares
Similar Compounds
N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine (CX-5461): Known for its inhibitory effects on RNA polymerase I.
This compound derivatives: Variants with different substituents on the phenyl ring or modifications to the hydroxylamine group.
Uniqueness
This compound stands out due to its specific inhibition of RNA polymerase I, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable tool in research focused on ribosomal RNA synthesis and related therapeutic applications.
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
(NE)-N-[(3-cyclopropyloxy-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10FNO2/c11-10-7(6-12-13)2-1-3-9(10)14-8-4-5-8/h1-3,6,8,13H,4-5H2/b12-6+ |
Clave InChI |
KBYDIMMEHZNASO-WUXMJOGZSA-N |
SMILES isomérico |
C1CC1OC2=CC=CC(=C2F)/C=N/O |
SMILES canónico |
C1CC1OC2=CC=CC(=C2F)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
![2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine](/img/structure/B15127784.png)

![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)

![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)





